1,2,4,7-Tetrachlorodibenzo-P-dioxin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4,7-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-2-8-9(3-5)18-11-7(15)4-6(14)10(16)12(11)17-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPHQCMJQUBTFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073623 | |
| Record name | 1,2,4,7-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71669-28-8 | |
| Record name | 1,2,4,7-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,7-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,7-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DHU4A3EL7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Sources and Formation Pathways of Tetrachlorodibenzo P Dioxins, Including 1,2,4,7 Tetrachlorodibenzo P Dioxin
Anthropogenic Generation Pathways
The primary sources of dioxins, including 1,2,4,7-TCDD, are anthropogenic activities. nih.gov These activities can be broadly categorized into industrial by-products, combustion and incineration processes, and chemical manufacturing and pulp bleaching processes.
Industrial By-products from Chlorophenol Manufacturing
The manufacturing of certain chlorinated phenols and their derivatives has been a significant historical source of PCDD contamination. cdc.gov Specifically, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) is a known byproduct in the production of 2,4,5-trichlorophenol (B144370) (2,4,5-TCP). cdc.govwikipedia.org The production of 2,4,5-TCP was a key step in manufacturing the herbicide 2,4,5-T, a component of Agent Orange, and the bactericide hexachlorophene. cdc.govcdc.gov While the production of 2,4,5-TCP has been discontinued (B1498344) in many countries, it remains a legacy source of dioxin contamination. cdc.gov
Pentachlorophenol (PCP), a wood preservative, is another chlorophenol whose production process can lead to the formation of various PCDDs, including higher-chlorinated congeners like hexachlorodibenzo-p-dioxin (HxCDD), heptachlorodibenzo-p-dioxin (HpCDD), and octachlorodibenzo-p-dioxin (B131699) (OCDD). cdc.govnih.govnih.gov
Combustion and Incineration Processes
Combustion is a major source of dioxin emissions into the environment. nih.gov These compounds are formed during high-temperature processes whenever chlorine and organic matter are present. energysecurity.gov.uk
Waste Incineration Emissions
Waste incineration, including municipal solid waste, medical waste, and hazardous waste, is a significant source of PCDD/F emissions. nih.govenergysecurity.gov.uk The composition of the waste, the combustion temperature, and the efficiency of air pollution control devices all influence the amount and type of dioxins formed. mdpi.com Studies have shown that emissions from small-scale incinerators without proper controls can be substantially higher than those from large, modern facilities. nih.gov Even with advanced pollution control, dioxins can be found in the flue gas, fly ash, and bottom ash of incinerators. mdpi.com It has been noted that dioxin levels can be significantly higher during the startup and shutdown phases of incinerator operation compared to steady-state conditions. ukwin.org.uk
Metal Production and Refining Processes
The iron and steel industry is a known source of PCDD/F emissions, with sintering plants being a major contributor. upt.ro Other processes within the industry that can generate dioxins include blast furnaces, basic oxygen furnaces, and the melting of scrap metal. upt.ro Secondary smelting and refining of nonferrous metals like aluminum, copper, lead, and zinc can also lead to the formation of dioxins. nih.gov This is often due to the presence of organic contaminants such as plastics and paints in the scrap metal feed, along with chlorine-containing chemicals used in the smelting process. nih.gov Copper, in particular, is a potent catalyst for dioxin formation. ejnet.org
A notable case of dioxin contamination involved zinc oxide produced from a metal refinery process, which was then used in animal feed. nih.gov This resulted in high levels of PCDD/Fs in the zinc oxide and subsequently in pork products. nih.gov
Fossil Fuel and Wood Combustion By-products
The combustion of fossil fuels, such as coal and oil, in power plants and for domestic heating contributes to dioxin emissions. energysecurity.gov.ukaaqr.org The type of fuel used is a significant factor in the amount of PCDD/Fs emitted. aaqr.org
The burning of wood, both virgin and treated, is another source of dioxins. witpress.comwitpress.com While the combustion of treated wood can lead to higher emissions, even the burning of untreated wood produces these compounds. witpress.com Salt-laden wood waste, in particular, can be a significant source of dioxins when burned in power boilers. witpress.com Domestic wood and coal burning for heating have been identified as major contributors to national dioxin emission inventories in some countries. energysecurity.gov.uknih.gov
Chemical Manufacturing and Pulp Bleaching Processes
Certain chemical manufacturing processes are known to generate dioxins as unintentional byproducts. nih.gov The bleaching of wood pulp in the paper industry using chlorine has been a significant source of TCDD and another related compound, 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF). fas.orgculturalheritage.orgrff.org The use of chlorine gas, chlorine dioxide, and sodium hypochlorite (B82951) in the bleaching process can lead to the formation of these compounds, which can be found in the pulp, wastewater, and sludge from the mills. nih.govfas.orgculturalheritage.org Research has shown that modifying the bleaching process, such as by using less elemental chlorine and more chlorine dioxide, can significantly reduce dioxin formation. culturalheritage.org
Natural Formation Mechanisms
While industrial activities are significant sources of dioxins, natural processes also contribute to their presence in the environment. These natural formation routes are primarily high-temperature events that provide the necessary conditions for the synthesis of PCDDs.
Volcanic eruptions and forest fires are recognized as natural sources of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). ca.govwikipedia.org These high-temperature events release large quantities of particulate matter and gases into the atmosphere, creating conditions conducive to the formation of these compounds. During such combustion processes, organic matter burns in the presence of chlorine, leading to the generation of dioxins. dioxin20xx.org
Research following wildfires has confirmed the presence of TCDDs in the resulting ash and soil. For instance, studies of ash from southern California wildfires detected various PCDD congeners. While often dominated by more highly chlorinated dioxins like octachlorodibenzo-p-dioxin (OCDD), tetrachlorodibenzo-p-dioxins (TCDDs) have also been identified. researchgate.net The combustion of vegetative matter, which naturally contains chlorine, along with soil minerals can facilitate the formation of these compounds. researchgate.net
The congener profile of PCDD/Fs from forest fires can be complex and variable. One study on the impact of forest fires noted a post-combustion increase in the total mass of certain homologue groups, including a two-fold increase for ∑TCDD. nih.gov This indicates that while some dioxins may be destroyed, new formation occurs, altering the isomeric distribution in the remaining soil and ash. nih.gov
Congener-Specific Formation Profiles and Precursor Compounds
The formation of specific PCDD congeners, including 1,2,4,7-tetrachlorodibenzo-p-dioxin, is highly dependent on the precursor compounds available and the reaction conditions. The two primary mechanisms for PCDD formation are the precursor pathway, involving the condensation of chlorinated phenolic compounds, and the de novo synthesis, where dioxins are formed from carbonaceous structures in the presence of a chlorine source and a metal catalyst. cdc.gov
Chlorophenols are well-documented precursors in the formation of PCDDs. The thermal degradation of these compounds, particularly in the presence of metal catalysts like copper, can lead to the formation of various PCDD/F congeners. For example, the pyrolysis of 2,4,5-trichlorophenol is a known pathway for the formation of the highly toxic 2,3,7,8-TCDD congener. cdc.gov
While direct experimental data on the specific precursors for 1,2,4,7-TCDD is limited in publicly available research, the principles of PCDD formation suggest that its synthesis would arise from the condensation of specific trichlorophenol or dichlorophenol isomers. The substitution pattern of the resulting TCDD is dictated by the chlorine positions on the precursor phenol (B47542) rings. Theoretical studies have explored the energetically favorable pathways for the formation of various PCDD/F isomers from precursors like 2,4,5-trichlorophenol. cdc.gov
The table below outlines potential precursor pathways for the formation of tetrachlorodibenzo-p-dioxin congeners.
| Resulting TCDD Congener | Potential Chlorophenol Precursors (Examples) | Formation Pathway |
| 2,3,7,8-TCDD | 2,4,5-Trichlorophenol | Condensation |
| 1,3,6,8-TCDD | 2,4,6-Trichlorophenol | Condensation of phenoxyphenol radicals |
| 1,3,7,9-TCDD | 2,4,6-Trichlorophenol | Condensation of phenoxyphenol radicals |
| General TCDDs | 2-Chlorophenol | Oxidative degradation |
Environmental Distribution, Fate, and Transport of 1,2,4,7 Tetrachlorodibenzo P Dioxin
Sorption Dynamics in Environmental Matrices
The movement and availability of 1,2,4,7-TCDD in the environment are largely governed by its tendency to attach to solid particles, a process known as sorption. This characteristic significantly influences its distribution in soil and sediment.
Soil-Water Partitioning and Organic Matter Influence
Chlorinated dioxins, as a class of compounds, exhibit low solubility in water and a strong affinity for particulate matter. cdc.gov This behavior is quantified by the soil-water partition coefficient (Kd), which is heavily influenced by the organic carbon content of the soil. The organic carbon-water (B12546825) partition coefficient (Koc) is often used to describe the sorption potential of these compounds. For TCDD, the log Koc is estimated to be around 7.0, indicating a very strong tendency to bind to organic matter in soil. epa.gov
In a study of soils contaminated with 2,3,7,8-TCDD, it was found that the compound's solubility was strongly related to the total solvent-extractable organic matter (SEOM) in the soil. osti.gov This suggests that the presence of other organic co-contaminants can significantly influence the partitioning of TCDD between soil and water. osti.gov Research on 2,3,7,8-TCDD has shown that it tends to remain in the upper layers of soil, with one study at Times Beach, MO, finding that most of the TCDD from contaminated waste oils remained in the top 15 cm of soil even after many years. epa.gov This persistence in the upper soil horizons is a direct consequence of its strong sorption to soil particles. epa.gov
Sediment Association and Persistence
Due to their very low water solubility, the majority of TCDDs found in aquatic environments are expected to be associated with sediments and suspended materials. epa.gov Aquatic sediments are considered a major and ultimate environmental sink for global releases of TCDDs. epa.gov The persistence of these compounds in sediment is high, with half-lives potentially reaching many years. For instance, the persistence half-life of 2,3,7,8-TCDD in lakes has been estimated to be over 1.5 years, and once incorporated into bottom sediments, it is largely shielded from degradation processes like photolysis. epa.gov
The concentration of TCDDs in sediment can be significant in contaminated areas. For example, sediment samples from the Newark Bay, New Jersey estuary, an area with a history of herbicide production, have shown 2,3,7,8-TCDD concentrations ranging from 730 to 7,600 pg/g dry sediment. epa.gov Similarly, surface sediments in Homebush Bay, Australia, near a former industrial site, contained around 3 µg/kg of 2,3,7,8-TCDD. waterquality.gov.au
Atmospheric Transport and Deposition
While TCDDs have low volatility, they can be released into the atmosphere, primarily from combustion sources like municipal and industrial waste incineration, as well as the burning of fossil fuels and wood. epa.gov In the atmosphere, TCDDs can exist in both vapor phase and adsorbed to particulate matter. epa.gov
Vapor-phase TCDD can be degraded by reacting with hydroxyl radicals and through direct photolysis. epa.gov However, TCDD adsorbed to airborne particles is less susceptible to degradation and can be transported over long distances. This particulate-phase TCDD is eventually removed from the atmosphere through wet and dry deposition, leading to the contamination of soil and water bodies far from the original source. epa.gov
Aquatic System Distribution and Modeling
Once in an aquatic system, the distribution of 1,2,4,7-TCDD is dominated by its hydrophobic nature. It rapidly partitions from the water column to suspended solids and bottom sediments. oup.com Studies on the closely related 1,2,3,4,7-pentachlorodibenzo-p-dioxin (B1594517) (P₅CDD) in aquatic mesocosms showed rapid clearance from the water column, with half-lives of less than a day, regardless of the method of introduction. oup.com
Modeling the distribution of TCDDs in aquatic systems is complex. The EXAMS model, which considers sorption to suspended and bottom sediments, has been used to estimate the fate of these compounds. epa.gov The high lipophilicity of TCDD, with a log octanol/water partition coefficient (log Kow) of around 7.0, is a key parameter in these models, driving its accumulation in biota and sediment. epa.gov The biota-sediment accumulation factor (BSAF), which relates the concentration in an organism's lipids to the concentration in the sediment's organic carbon, is a useful metric. For 2,3,7,8-TCDD in fish, observed BSAFs range from 0.03 to 0.30, indicating a state of disequilibrium between the fish and the sediment. epa.gov
Bioaccumulation and Biomagnification Potential within Trophic Levels
Bioaccumulation is the process where a substance builds up in an organism at a rate faster than it can be metabolized or excreted. cimi.orgfiveable.me Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. cimi.orgfiveable.me Persistent organic pollutants (POPs) like TCDDs are known to bioaccumulate in the fatty tissues of living organisms. cimi.org
The primary route of exposure for most of the general population to dioxins is through the consumption of food, particularly meat, dairy products, and fish, where these compounds have accumulated. epa.govnih.gov TCDDs have a high potential to bioaccumulate and biomagnify through the food web and have been found in fish and wildlife globally. epa.gov
| Fish Species | Tissue Type | Mean BAF Range |
|---|---|---|
| Smallmouth Bass | Fillets | 11,500 - 24,600 |
| Brown Trout | Fillets | 17,900 - 28,300 |
| White Perch | Fillets | 3,000 - 7,500 |
| White Sucker | Whole Bodies | 78,500 - 106,000 |
Data from a study on Maine rivers show significant bioaccumulation of 2,3,7,8-TCDD in fish. nih.gov
Studies on Lake Ontario have indicated that while biomagnification of 2,3,7,8-TCDD may not be significant between fish and their direct prey, it is significant between fish and fish-eating birds. epa.gov The biomagnification factor (BMF) for older, predatory fish like lake trout consuming smaller fish can be as high as 3. epa.gov
Differential Bioaccumulation of Tetrachlorodibenzo-P-dioxin Isomers
The 75 different congeners of chlorinated dibenzo-p-dioxins have varying physical and chemical properties, which can lead to differences in their environmental fate and bioaccumulation potential. cdc.gov The 2,3,7,8-substituted tetra-, penta-, and hexachloro- congeners are generally considered to have the greatest tendency to bioaccumulate. cdc.gov
Research on the ragworm Hediste diversicolor showed a preferential accumulation of the less chlorinated 2,3,7,8-TCDD compared to more highly chlorinated congeners. frontiersin.org This was demonstrated by a decreasing Biota-to-Sediment Accumulation Factor (BSAF) with increasing lipophilicity (logKow) of the congeners. frontiersin.org This suggests that factors other than just lipophilicity, such as molecular size and metabolic processes, play a role in the differential bioaccumulation of dioxin isomers.
A study on the effect of metabolism on the elimination of different dioxin isomers in rainbow trout also indicated variations. epa.gov While specific data on the differential bioaccumulation of 1,2,4,7-TCDD is scarce, the available evidence for other isomers suggests that its bioaccumulation potential will be influenced by its specific chlorine substitution pattern.
Environmental Half-Lives and Persistence Factors of 1,2,4,7-Tetrachlorodibenzo-p-dioxin
Scientific data regarding the specific environmental half-life of this compound (1,2,4,7-TCDD) is limited in publicly available research. The majority of environmental fate studies on tetrachlorodibenzo-p-dioxins have concentrated on the most toxic isomer, 2,3,7,8-TCDD. However, research on other TCDD isomers provides valuable insights into the likely environmental behavior and persistence of 1,2,4,7-TCDD.
The persistence of a chemical in the environment is influenced by a variety of factors, including its inherent resistance to degradation processes and its distribution in different environmental compartments such as soil, water, and air. For TCDDs, strong binding to soil and sediment particles is a key factor in their long-term persistence.
Detailed Research Findings
While specific half-life values for 1,2,4,7-TCDD are not well-documented, a study on the fate and transport of several non-toxic TCDD isomers, including 1,2,7,8-TCDD, 1,3,7,8-TCDD, and 1,4,7,8-TCDD, in natural soils offers significant understanding. The research indicated a high sorption affinity of these TCDD isomers to soils, with a strong correlation to the organic matter content. oup.com This strong binding to soil particles significantly reduces their mobility and availability for degradation. In experiments, the majority of these TCDD isomers were found to be adsorbed in the top 1-5 cm of the soil column. oup.com This suggests that, like other TCDD isomers, 1,2,4,7-TCDD is likely to be highly persistent in soil, particularly in the upper layers with higher organic content.
The general class of tetrachlorodibenzo-p-dioxins is known for its environmental stability. For the extensively studied 2,3,7,8-TCDD, the half-life on soil surfaces can range from less than one year to three years, while in the soil interior, it can be as long as 12 years. epa.gov Some estimates for the half-life of 2,3,7,8-TCDD in subsurface soil range from 25 to 100 years. oup.com These values highlight the significant persistence of this class of compounds.
Degradation of TCDDs in the environment can occur through biotic (biological) and abiotic (non-biological) processes. Photodegradation (breakdown by sunlight) can be an important transformation process for TCDDs on terrestrial surfaces. epa.gov However, for dioxins that have moved below the soil surface or are in sediment, photodegradation is not a significant factor. epa.gov
Biological degradation of TCDDs is generally a slow process. Various screening studies have shown that 2,3,7,8-TCDD is largely resistant to biodegradation. epa.gov However, some microorganisms have demonstrated the ability to degrade certain TCDD isomers. For instance, the brown-rot fungus Aspergillus aculeatus was found to remove up to 21% of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) in a 30-day laboratory study. While this is a different isomer, it indicates that microbial degradation of tetrachlorodibenzo-p-dioxins is possible under specific conditions.
The following tables summarize available data on the persistence of TCDD isomers. It is important to note the specific isomer for which the data is available.
Sorption of TCDD Isomers in Soil
| Isomer | Soil Type | Organic Matter Content | Sorption Characteristics | Reference |
| 1,2,7,8-TCDD | High Organic Matter Soil | High | Tightly bound | oup.com |
| 1,3,7,8-TCDD | High Organic Matter Soil | High | Tightly bound | oup.com |
| 1,4,7,8-TCDD | High Organic Matter Soil | High | Tightly bound | oup.com |
| 1,2,7,8-TCDD | Low Organic Matter Soil | Low | Less tightly bound than in high OM soil | oup.com |
| 1,3,7,8-TCDD | Low Organic Matter Soil | Low | Less tightly bound than in high OM soil | oup.com |
| 1,4,7,8-TCDD | Low Organic Matter Soil | Low | Less tightly bound than in high OM soil | oup.com |
Environmental Half-Life Estimates for 2,3,7,8-TCDD (for context)
| Environmental Compartment | Half-Life Range | Conditions | Reference |
| Soil Surface | < 1 to 3 years | - | epa.gov |
| Soil Interior | up to 12 years | - | epa.gov |
| Subsurface Soil | 9 to 100 years | Dependent on depth | oup.com |
| Water Column (Volatilization) | 46 days | Without sediment adsorption | epa.gov |
| Water Column (Overall Volatilization) | > 50 years | With sediment adsorption | epa.gov |
| Water Surface (Photolysis) | 21 to 118 hours | Summer to winter conditions | epa.gov |
| Lakes | > 1.5 years | - | epa.gov |
Advanced Analytical Methodologies for the Determination of Tetrachlorodibenzo P Dioxins, Including Congener Specific Analysis of 1,2,4,7 Tetrachlorodibenzo P Dioxin
Sample Preparation and Extraction Techniques
The initial and most critical step in the analysis of TCDDs is the effective extraction of the target analytes from the sample matrix. nih.gov The choice of extraction technique depends on the nature of the sample, whether it be soil, sediment, water, or biological tissue. well-labs.com Several advanced extraction methods have been developed to enhance efficiency, reduce solvent consumption, and minimize extraction time compared to traditional methods like Soxhlet extraction. osti.govpublications.gc.ca
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction (SFE) has emerged as a promising "green" alternative to conventional solvent extraction methods. supercriticalfluids.comnih.gov This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), which exhibits properties of both a liquid and a gas above its critical temperature and pressure. nih.gov Supercritical CO2 possesses high diffusivity and low viscosity, allowing for efficient penetration into the sample matrix and effective solubilization of target analytes like 1,2,4,7-TCDD. osti.govnih.gov
One of the primary advantages of SFE is the ability to manipulate the solvating power of the supercritical fluid by altering the pressure and temperature. This allows for selective extraction of different compounds. For instance, studies have shown that a mixture of supercritical CO2 with a small percentage of an organic modifier, such as methanol, can significantly enhance the extraction efficiency of TCDDs from sediments. publications.gc.ca In one study, almost 100% of 2,3,7,8-TCDD was extracted from spiked sediment in just 30 minutes using supercritical CO2 with 2% methanol. publications.gc.ca A combined process of SFE with supercritical water oxidation (SCWO) has been developed for the destruction of dioxins in fly ash, where SFE is used to extract and concentrate the dioxins before their destruction. osti.gov
Table 1: Comparison of SFE Conditions for Dioxin Extraction
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Supercritical Fluid | CO2 | CO2 with 2% Methanol |
| Temperature | 40-80 °C | Not Specified |
| Pressure | 5000-7000 psi | Not Specified |
| Matrix | Peanuts | Sediment |
| Extraction Time | 3 hours (static/dynamic cycling) | 30 minutes |
| Recovery | Not Specified | Nearly 100% for 2,3,7,8-TCDD |
This table is based on data from multiple sources and provides a general comparison. publications.gc.casupercriticalfluids.com
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction (MAE) is another rapid extraction technique that utilizes microwave energy to heat the solvent and sample, thereby accelerating the extraction process. The direct interaction of microwaves with the solvent molecules leads to rapid heating, increased pressure within the extraction vessel, and enhanced desorption of analytes from the sample matrix. This method significantly reduces extraction times and solvent consumption compared to conventional techniques.
Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), employs conventional solvents at elevated temperatures and pressures. nih.govresearchgate.net These conditions increase the solubility and diffusion rate of the analytes, leading to more efficient and faster extractions. researchgate.net A key innovation in PLE is the development of selective PLE (SPLE), which incorporates cleanup adsorbents like silica (B1680970) gel, alumina, and carbon directly into the extraction cell. nih.govresearchgate.net This integration of extraction and cleanup steps streamlines the sample preparation process, reduces solvent usage, and minimizes the potential for analyte loss. nih.govresearchgate.net For example, a selective PLE method using n-heptane at 100°C has been successfully applied to the analysis of PCDD/Fs in food and feed samples, with the in-cell use of sulfuric acid impregnated silica to oxidize co-extracted fats. nih.gov
Table 2: Performance of Selective Pressurized Liquid Extraction for Dioxin Analysis in Food and Feed
| Matrix | Accuracy (Compared to Reference) | Precision (RSD for TEQs) |
|---|---|---|
| Spiked Vegetable Oil | +/- 20% | < 10% |
| Crude Fish Oil | +/- 20% | < 10% |
| Oil-containing Compound Feed | +/- 20% | < 10% |
This table is based on findings from a study on selective PLE. nih.gov
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration of analytes from liquid samples. env.go.jpbiotage.comresearchgate.net In the context of TCDD analysis, SPE is crucial for removing interferences and isolating the target compounds before instrumental analysis. env.go.jp The process involves passing the sample extract through a cartridge or disk containing a solid adsorbent. The analytes of interest are retained on the adsorbent, while interfering substances are washed away. The retained analytes are then eluted with a small volume of a suitable solvent.
For aqueous samples, automated SPE systems using divinylbenzene (B73037) (DVB) disks have proven effective for extracting dioxins, even from samples containing particulate matter. biotage.com This method avoids issues like clogging and emulsion formation that can occur with liquid-liquid extraction. biotage.com A study on wastewater analysis demonstrated that a disk-type SPE method could achieve significantly lower method detection limits (MDLs) for PCDD/Fs compared to liquid-liquid extraction, allowing for the quantification of congeners that were previously undetected. researchgate.net
High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS)
The gold standard for the definitive identification and quantification of TCDDs, including the 1,2,4,7-TCDD congener, is High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS). nih.govchromatographyonline.com This powerful technique combines the exceptional separation capabilities of HRGC with the high selectivity and sensitivity of HRMS. nih.gov
HRGC utilizes long capillary columns that can separate the various TCDD congeners from each other, which is essential for isomer-specific analysis. epa.gov Following separation by GC, the analytes enter the HRMS, which operates at a high resolving power (typically >10,000). env.go.jp This high resolution allows for the accurate mass measurement of the molecular ions and fragment ions of the TCDDs, effectively distinguishing them from co-eluting interfering compounds that may have the same nominal mass but a different exact mass. chromatographyonline.com
Isotope Dilution Mass Spectrometry
To achieve the highest accuracy and precision in quantification, HRGC-HRMS is almost always used in conjunction with the isotope dilution technique. well-labs.comepa.gov This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard for each target analyte before extraction. well-labs.com For TCDD analysis, 13C-labeled analogs are commonly used. epa.gov
Since the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation, cleanup, and instrumental analysis. publications.gc.ca By measuring the ratio of the response of the native analyte to the response of the labeled internal standard, an accurate quantification can be made, compensating for any variations in recovery. well-labs.com The U.S. EPA Method 1613 is a widely recognized standard method that employs isotope dilution HRGC-HRMS for the determination of tetra- through octa-chlorinated dioxins and furans in various matrices. well-labs.com
Table 3: Key Parameters for HRGC-HRMS Analysis of TCDDs
| Parameter | Specification |
|---|---|
| Gas Chromatography | |
| Column | DB-5 or equivalent capillary column |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Resolving Power | ≥ 10,000 |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Quantification | |
| Method | Isotope Dilution |
| Internal Standards | 13C-labeled TCDD congeners |
This table summarizes typical parameters based on established methods. well-labs.comenv.go.jp
Selected Ion Monitoring (SIM) for Congener-Specific Quantification
Gas chromatography coupled with mass spectrometry (GC/MS) is a cornerstone technique for the analysis of dioxins. mdpi.com Specifically, the use of Selected Ion Monitoring (SIM) mode in GC/MS provides the high sensitivity and selectivity required for quantifying individual congeners at trace levels. mdpi.comresearchgate.net In SIM, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte of interest, rather than scanning the entire mass spectrum. taylorandfrancis.com This targeted approach significantly enhances the signal-to-noise ratio, allowing for the detection of compounds at parts-per-trillion (ppt) levels or even lower. harvard.edu
For the congener-specific analysis of 1,2,4,7-Tetrachlorodibenzo-P-dioxin, specific ions corresponding to its molecular ion cluster are monitored. The isotopic pattern of chlorine atoms results in a characteristic cluster of peaks, and monitoring the most abundant of these ions allows for quantification, while the ratios of the less abundant ions provide confirmation of the compound's identity. shimadzu.com High-resolution mass spectrometry (HRMS) is often employed to further increase specificity, as it can differentiate between ions of the same nominal mass but different elemental compositions. nih.govresearchgate.net
Recent advancements have also seen the increasing use of tandem mass spectrometry (GC-MS/MS) as a confirmatory method for dioxin analysis. shimadzu.comscioninstruments.com This technique involves the selection of a precursor ion, its fragmentation, and the monitoring of a specific product ion, providing an additional layer of selectivity. shimadzu.com
Table 1: Key Parameters for GC-MS/MS Analysis of Dioxins This interactive table provides an overview of typical parameters used in the GC-MS/MS analysis of dioxins, highlighting the specificity of the method.
| Parameter | Description | Typical Value/Setting |
| Ionization Mode | Method used to ionize the sample molecules. | Electron Ionization (EI) |
| Precursor Ion (Q1) | The specific ion of the target analyte selected in the first quadrupole. | m/z corresponding to the molecular ion of the specific congener |
| Collision Energy | The energy applied to fragment the precursor ion in the collision cell. | Optimized for each congener |
| Product Ion (Q3) | The specific fragment ion of the target analyte monitored in the third quadrupole. | Specific fragment characteristic of the congener |
| Dwell Time | The time spent monitoring each specific ion transition. | Milliseconds (ms) |
Source: Adapted from various sources on GC-MS/MS analysis of dioxins. shimadzu.comscioninstruments.com
Emerging Optical and Spectroscopic Monitoring Techniques
While GC/MS remains the gold standard, research into alternative and complementary analytical methods is ongoing. Optical and spectroscopic techniques offer potential for rapid and even real-time monitoring of dioxins in various matrices. mdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy for Dioxin Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying molecules based on their unique vibrational frequencies. mdpi.comresearchgate.net When a molecule is exposed to infrared radiation, it absorbs energy at specific wavelengths corresponding to the vibrations of its chemical bonds. youtube.com This absorption pattern creates a unique "fingerprint" spectrum for each compound.
The application of FT-IR to dioxin analysis, including the differentiation of isomers like this compound, has been explored. optica.orgpsu.edu The position and intensity of absorption bands in the FT-IR spectrum are influenced by the chlorination pattern on the dibenzo-p-dioxin (B167043) structure. mdpi.com By coupling gas chromatography with FT-IR (GC/FT-IR), it is possible to obtain isomer-specific spectra of separated congeners. optica.org Matrix isolation techniques, where the sample is trapped in an inert gas matrix at low temperatures, can further enhance the resolution of the spectra. optica.orgspiedigitallibrary.org
Table 2: Characteristic FT-IR Vibrational Frequencies for PCDDs This table presents a summary of the principal FT-IR absorption bands for Polychlorinated Dibenzo-p-dioxins (PCDDs). The specific frequencies can help in the identification of different congeners.
| Vibrational Mode | Frequency Range (cm⁻¹) |
| C-H Stretching | 3050 - 3100 |
| C=C Stretching (Aromatic) | 1400 - 1600 |
| C-O-C Stretching | 1200 - 1300 |
| C-Cl Stretching | 600 - 850 |
Source: Adapted from studies on the FT-IR spectra of PCDDs. mdpi.com
Plasmonic Sensors for Environmental Detection
Plasmonic sensors represent a promising and rapidly developing field for the detection of environmental pollutants, including dioxins. mdpi.comresearchgate.net These sensors utilize the phenomenon of surface plasmon resonance (SPR), which occurs when light interacts with the collective oscillations of electrons (plasmons) on the surface of a noble metal, typically gold or silver. researchgate.net
The resonance conditions are highly sensitive to changes in the refractive index at the sensor surface. When target molecules, such as this compound, bind to the sensor surface, they alter the local refractive index, causing a measurable shift in the resonance signal. researchgate.net To enhance selectivity, the sensor surface can be functionalized with molecular recognition elements, such as antibodies or molecularly imprinted polymers (MIPs), that specifically bind to the target analyte. rawdatalibrary.net
Another related technique is Surface-Enhanced Raman Scattering (SERS), which combines the high specificity of Raman spectroscopy with the signal enhancement provided by plasmonic nanostructures. mdpi.com This can lead to extremely sensitive detection, even down to the single-molecule level. mdpi.com
Quality Assurance and Quality Control (QA/QC) in Environmental Monitoring
Given the low concentrations at which dioxins are typically found and the severe implications of their presence, stringent Quality Assurance and Quality Control (QA/QC) measures are essential for any analytical laboratory involved in their monitoring. nih.govacs.org These measures ensure the reliability, accuracy, and comparability of the analytical data.
Key components of a robust QA/QC program for dioxin analysis include:
Use of Certified Reference Materials (CRMs): CRMs are materials with a known and certified concentration of the analyte of interest. nih.gov They are used to calibrate instruments, validate analytical methods, and assess the accuracy of measurements. The National Institute of Standards and Technology (NIST) provides various SRMs for dioxins. nih.govnist.gov
Method Blanks: A method blank is a sample that is free of the analyte and is processed through the entire analytical procedure in the same manner as the actual samples. This helps to identify any contamination introduced during the sample preparation and analysis process.
Spiked Samples: A known amount of the analyte is added to a sample (spiking) to assess the method's recovery and the potential for matrix effects.
Interlaboratory Comparison Studies: Participating in proficiency testing or interlaboratory comparison studies is crucial for evaluating a laboratory's performance against other laboratories. rivm.nlfhi.nofhi.nonih.gov These studies involve the analysis of the same sample by multiple laboratories, and the results are compared to a consensus value. This helps to ensure the long-term quality and comparability of data on a national and international level. nih.govacs.org
Molecular Mechanisms of Action of Dioxin Like Compounds and Differential Activities of Tetrachlorodibenzo P Dioxin Congeners
Aryl Hydrocarbon Receptor (AhR) Pathway Activation
The biological and toxic effects of many dioxin-like compounds, including TCDD, are primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. mdpi.comnih.gov This receptor is a cytosolic protein that, in its inactive state, is part of a complex with other proteins such as heat shock protein 90 (HSP90). nih.govmdpi.com
Ligand Binding and Receptor Translocation
Upon binding of a ligand like TCDD, the AhR undergoes a conformational change. mdpi.com This change facilitates its dissociation from the chaperone protein complex and its subsequent translocation from the cytoplasm into the cell nucleus. nih.govnih.govwikipedia.org The persistence of ligand binding can vary, with high-affinity ligands like TCDD exhibiting very slow dissociation from the AhR. nih.gov This persistent activation is thought to contribute to the long-lasting and potent effects of these compounds. nih.gov
AhR-ARNT Heterodimerization and Dioxin Response Element (DRE) Binding
Once in the nucleus, the ligand-bound AhR forms a heterodimer with the AhR nuclear translocator (ARNT) protein. mdpi.comnih.gov This newly formed AhR-ARNT complex then binds to specific DNA sequences known as dioxin response elements (DREs) or xenobiotic response elements (XREs) located in the regulatory regions of target genes. mdpi.comnih.govnih.gov This binding event initiates the transcription of a battery of genes, leading to a wide range of biological and toxicological effects. mdpi.comwikipedia.org The binding of the ligand:AhR:ARNT complex to DREs is the culminating step of the classical AhR signaling pathway. mdpi.com
Gene Expression Modulation and Transcriptomic Alterations
The activation of the AhR pathway by dioxin-like compounds leads to significant changes in gene expression, altering the cellular transcriptome. These alterations are responsible for many of the downstream effects observed following exposure to these compounds.
Cytochrome P450 Enzyme Induction (e.g., CYP1A1, CYP1A2, CYP1B1)
A hallmark of AhR activation by compounds like TCDD is the robust induction of cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family. nih.govnih.gov The genes for CYP1A1, CYP1A2, and CYP1B1 contain DREs in their promoter regions and are strongly and consistently induced following exposure to AhR agonists. nih.govnih.govdrugbank.com
Induction of these enzymes has been observed across various species and cell types. For example, TCDD has been shown to induce CYP1A1 and CYP1A2 protein levels in the liver of mice. oup.com In human adrenocortical carcinoma cells (H295R), TCDD significantly increased mRNA levels of CYP1A1 and CYP1B1. drugbank.com Similarly, in porcine granulosa cells, TCDD treatment led to an increase in the expression of CYP1A1 and CYP1B1. nih.gov The induction of these enzymes is a key component of the adaptive metabolic response to foreign chemicals, but their sustained induction can also lead to the generation of reactive oxygen species and contribute to toxicity. nih.gov
Table 1: TCDD-Induced Cytochrome P450 Enzyme Induction in Various Models
| Enzyme | Model System | Observed Effect | Reference |
| CYP1A1 | Mouse Liver | Increased protein levels | oup.com |
| CYP1A2 | Mouse Liver | Increased protein levels | oup.com |
| CYP1A1 | Human Adrenocortical Carcinoma Cells (H295R) | Increased mRNA levels | drugbank.com |
| CYP1B1 | Human Adrenocortical Carcinoma Cells (H295R) | Increased mRNA levels | drugbank.com |
| CYP1A1 | Porcine Granulosa Cells | Increased mRNA expression | nih.gov |
| CYP1B1 | Porcine Granulosa Cells | Increased mRNA expression | nih.gov |
| CYP1A1 | Rat Liver | Induced expression | nih.gov |
| CYP1A1 | Human B-cell line (IM-9) | Activated expression | nih.gov |
| CYP1A1 | Osteosarcoma MG-63 cells | Increased expression | spandidos-publications.com |
Differential Gene Regulation by Specific Tetrachlorodibenzo-p-dioxin Congeners
Different congeners of tetrachlorodibenzo-p-dioxin can elicit varied patterns of gene expression. nih.gov While the highly toxic 2,3,7,8-TCDD is a potent inducer of the CYP1 family, other congeners may have different potencies and regulate distinct sets of genes. For instance, studies have shown that TCDD can modulate the expression of specific genes in different ways, and this regulation does not always correlate directly with the abundance of the AhR in a particular tissue. nih.gov
Research has demonstrated non-coordinate regulation of different TCDD-inducible genes. For example, the dose-response relationship and induction kinetics for TCDD-inducible aldehyde dehydrogenase were found to be different from those of cytochrome P-450c in rat liver. nih.govresearchgate.net This suggests that additional regulatory pathways, beyond the classical AhR-DRE binding, may be involved in the differential gene expression observed with various congeners. nih.gov Furthermore, gestational exposure to TCDD in mice has been shown to result in the differential expression of hundreds of genes in the hippocampus, affecting pathways related to microtubule regulation, axon guidance, and the extracellular matrix. nih.gov
AhR-Independent Mechanisms of Action
While the AhR pathway is the primary mediator of the effects of dioxin-like compounds, there is growing evidence for AhR-independent mechanisms of action. nih.govoup.com Some studies suggest that TCDD can produce effects without the involvement of the AhR. oup.com The observation that a large number of genes are differentially expressed in AhR knock-down cells treated with TCDD supports the existence of AhR-independent pathways. nih.gov
Oxidative Stress Induction and Cellular Response Pathways
The induction of oxidative stress is a key mechanism in the toxicity of dioxin-like compounds. nih.govnih.gov Although not typically genotoxic in standard bacterial assays, TCDDs are linked to mutagenic and carcinogenic outcomes, which may be mediated by prolonged oxidative damage to cellular components like DNA. wikipedia.orgnih.gov
The primary mechanism for TCDD-induced oxidative stress is mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor present in the cells of most vertebrate tissues. wikipedia.orgcreighton.edu The process unfolds as follows:
AhR Activation: TCDD enters the cell and binds to the cytosolic AhR. This binding causes the receptor to translocate into the nucleus.
Gene Expression: In the nucleus, the TCDD-AhR complex dimerizes with the AhR nuclear translocator (ARNT) protein. This new complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs), altering the expression of a wide array of genes. wikipedia.org
Cytochrome P450 Induction: A primary consequence of AhR activation is the potent induction of cytochrome P450 (CYP) enzymes, particularly those in the CYP1A family (CYP1A1, CYP1A2). nih.gov
ROS Generation: These induced CYP enzymes, while involved in metabolizing xenobiotics, can become "uncoupled" during their catalytic cycle. This uncoupling leads to the incomplete reduction of oxygen, generating reactive oxygen species (ROS) such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govnih.gov
This sustained overproduction of ROS overwhelms the cell's antioxidant defense systems, such as superoxide dismutase (SOD) and catalase (CAT), leading to a state of oxidative stress. nih.gov The consequences include lipid peroxidation (damage to cell membranes), protein oxidation, and oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG), a promutagenic lesion. nih.govnih.gov Studies in human breast cancer cell lines (MCF-7 and MDA-MB-231) have confirmed that TCDD treatment leads to significant increases in ROS formation, depletion of the antioxidant glutathione (B108866) (GSH), and an increase in DNA strand breaks. nih.gov
The potency of different dioxin-like congeners in inducing oxidative stress varies. A comparative study on rats exposed subchronically to different congeners found that 2,3,7,8-TCDD was the most potent inducer of oxidative stress biomarkers (superoxide anion production, lipid peroxidation, DNA single-strand breaks) in both liver and brain tissues, followed by 2,3,4,7,8-pentachlorodibenzofuran (B44125) (PeCDF), with 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB126) being the least potent. nih.gov
Perturbation of Endogenous Metabolic Pathways by Dioxin-Like Compounds
Beyond inducing direct oxidative stress, TCDD exposure significantly disrupts a variety of endogenous metabolic pathways, contributing to its widespread systemic toxicity. mdpi.com These perturbations are often downstream consequences of AhR activation and the resulting alterations in gene expression.
Glutamate (B1630785) Metabolism Dysregulation
Exposure to TCDD has been shown to affect metabolic pathways critical for brain development and function, including glutamate metabolism. In a study using zebrafish embryos, exposure to 2,3,7,8-TCDD was found to dysregulate glutamate metabolism. This essential amino acid acts as the primary excitatory neurotransmitter in the central nervous system, and disruptions in its metabolism can have significant neurological implications. The precise mechanisms of this dysregulation are still under investigation but are linked to the broader metabolic reprogramming that follows AhR activation.
Tyrosine Metabolism Alterations
TCDD exposure can alter tyrosine metabolism and associated signaling pathways. Research in TCDD-susceptible mice has shown that TCDD administration leads to a significant increase in the activity of specific protein-tyrosine kinases, such as pp60c-src, in the thymus. nih.gov This effect was observed within 24 hours of exposure. nih.gov Protein-tyrosine kinases are critical enzymes that regulate a vast number of cellular processes, including growth, differentiation, and metabolism. Their abnormal activation can disrupt these fundamental pathways. Furthermore, a study in zebrafish identified tyrosine metabolism as one of the biochemical pathways impacted by TCDD-induced AhR activation.
Chondroitin (B13769445) Sulfate (B86663) Biosynthesis Impact
Chondroitin sulfate is a sulfated glycosaminoglycan, a major component of the extracellular matrix that is essential for cell structure and signaling. Research in zebrafish has identified chondroitin sulfate biosynthesis as a metabolic pathway affected by early embryonic exposure to 2,3,7,8-TCDD. This suggests that TCDD can interfere with the proper formation of connective tissues and the extracellular environment, which could contribute to the developmental toxicity observed with dioxin exposure. The specific enzymatic steps in the chondroitin sulfate biosynthesis pathway that are targeted by TCDD are an area for further research.
Tryptophan and Bile Acid Metabolism Perturbations
Tryptophan Metabolism: TCDD significantly perturbs the homeostasis of tryptophan, an essential amino acid and precursor to several critical bioactive molecules, including the neurotransmitter serotonin (B10506) (5-HT). nih.gov In TCDD-susceptible rat strains, exposure leads to increased brain tryptophan concentration, which in turn enhances serotonin synthesis and metabolism. nih.gov This effect is less pronounced in TCDD-resistant strains, highlighting the differential sensitivity among species and strains. nih.govnih.gov These alterations in the serotonergic system may be linked to some of the systemic toxic effects of TCDD, such as the characteristic wasting syndrome (body weight loss). nih.gov
Bile Acid Metabolism: Dioxin exposure causes profound disruption of bile acid homeostasis. Studies in mice treated with 2,3,7,8-TCDD revealed a dramatic increase in total hepatic and serum bile acids. nih.govresearchgate.net This occurs despite the repression of genes involved in primary bile acid synthesis, such as Cyp7a1. nih.govresearchgate.net Key findings include:
Altered Bile Acid Profile: TCDD exposure leads to a massive accumulation of specific secondary bile acids, such as taurolithocholic acid (TLCA), a potent agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), which is associated with bile duct proliferation. nih.govresearchgate.net
Disrupted Enterohepatic Circulation: The compound alters the expression of transporter proteins responsible for moving bile acids between the liver, intestine, and blood. TCDD represses transporters that take up bile acids from the blood into the liver while inducing transporters that move them from hepatocytes into the blood, contributing to the observed increase in serum levels. nih.govresearchgate.net
Enhanced Intestinal Reabsorption: TCDD appears to increase the reabsorption of bile acids from the intestine, further contributing to their systemic accumulation. nih.gov
This TCDD-induced cholestasis, or impairment of bile flow, and the resulting accumulation of cytotoxic bile acids are thought to be significant contributors to dioxin-induced hepatotoxicity. nih.govnih.gov
Interactive Table: Selected Research Findings on TCDD-Induced Metabolic Perturbations
| Metabolic Pathway | Compound/Congener | Model System | Key Finding | Reference |
| Oxidative Stress | 2,3,7,8-TCDD | Human Breast Cancer Cells | Increased ROS formation, depleted glutathione, increased DNA strand breaks. | nih.gov |
| Oxidative Stress | 2,3,7,8-TCDD, PeCDF, PCB126 | Rats | TCDD is the most potent inducer of oxidative stress in the liver and brain compared to PeCDF and PCB126. | nih.gov |
| Tyrosine Metabolism | 2,3,7,8-TCDD | Mice | Increased activity of protein-tyrosine kinases in the thymus. | nih.gov |
| Tryptophan Metabolism | 2,3,7,8-TCDD | Rats (TCDD-susceptible) | Increased brain tryptophan concentration and serotonin synthesis. | nih.gov |
| Bile Acid Metabolism | 2,3,7,8-TCDD | Mice | >200-fold increase in hepatic taurolithocholic acid (TLCA); 45.4-fold increase in serum bile acids. | nih.govresearchgate.net |
| General Metabolism | 1,4,7,8-TCDD | Rats | Rapidly metabolized and excreted within 72 hours, with major metabolites being hydroxylated tetra- and tri-chlorodibenzo-p-dioxins. | nih.gov |
Metabolism and Biotransformation Pathways of Tetrachlorodibenzo P Dioxins, with Emphasis on Congener Specific Processes
Microbial Biodegradation Mechanisms
Fungal Oxidation via Cytochrome P-450, Lignin (B12514952) Peroxidases, and Laccases
Fungi, particularly white-rot fungi, have demonstrated a remarkable ability to degrade a wide array of persistent organic pollutants, including TCDDs. This capability is largely attributed to their extracellular lignin-modifying enzymes and intracellular cytochrome P-450 (CYP) systems. nih.govnih.gov While specific studies on the fungal oxidation of 1,2,4,7-TCDD are limited, the general mechanisms of these enzyme families provide a framework for its potential biotransformation.
Cytochrome P-450 Monooxygenases: Fungal cytochrome P-450 enzymes are involved in the initial oxidation of various xenobiotics. nih.gov These heme-containing proteins can catalyze the insertion of an oxygen atom into the TCDD molecule, a critical first step in its detoxification. plos.org The substrate specificity of CYP enzymes is a key determinant in the metabolism of different TCDD congeners. For instance, certain mammalian CYP isoforms, such as CYP1A1 and CYP1A2, are known to be induced by and metabolize TCDDs. plos.orgresearchgate.net While direct evidence for 1,2,4,7-TCDD metabolism by fungal CYPs is scarce, it is plausible that similar enzymatic processes occur, potentially at different rates and with different resulting metabolites compared to other congeners.
Lignin Peroxidases (LiPs) and Manganese Peroxidases (MnPs): Ligninolytic peroxidases, including LiPs and MnPs, are key enzymes in the degradation of lignin, a complex aromatic polymer. Their non-specific, free-radical-based mechanism allows them to oxidize a broad range of aromatic compounds, including TCDDs. nih.govmdpi.com LiP, in the presence of hydrogen peroxide, can oxidize non-phenolic aromatic structures, which is relevant for the initial attack on the stable dibenzo-p-dioxin (B167043) core. mdpi.com MnP, on the other hand, utilizes Mn(II) as a diffusible mediator to oxidize phenolic compounds, which can be formed as intermediate metabolites during TCDD degradation. mdpi.com
Laccases: Laccases are multi-copper oxidases that also play a significant role in lignin degradation and the transformation of various environmental pollutants. nih.govvu.nl These enzymes can oxidize phenolic compounds and, in the presence of small mediator molecules, can also oxidize non-phenolic substrates. nih.govnih.gov The white-rot fungus Rigidoporus sp. FMD21 has been shown to produce laccases capable of degrading 2,3,7,8-TCDD. nih.govvu.nl It is hypothesized that laccases, potentially with mediators, could also be involved in the oxidation of 1,2,4,7-TCDD.
Identification of Biodegradation Intermediates and Pathways (e.g., for 2,3,7,8-TCDD)
The biodegradation pathway of 2,3,7,8-TCDD has been more extensively studied, providing a model for understanding the potential breakdown of other TCDD congeners. The initial step often involves the cleavage of the ether bonds of the dioxin structure, leading to the formation of chlorinated catechols and other hydroxylated intermediates.
One proposed pathway for the fungal degradation of 2,3,7,8-TCDD by Penicillium sp. QI-1 involves a series of metabolic steps. nih.gov The fungus was found to degrade 87.9% of the initial 2,3,7,8-TCDD within six days. nih.gov The identified intermediates suggest a pathway that includes the formation of 4,5-dichloro-1,2-benzoquinone, 4,5-dichlorocatechol, 2-hydroxy-1,4-benzoquinone, and 1,2,4-trihydroxybenzene, ultimately leading to ring cleavage and the formation of β-ketoadipic acid. nih.gov
Another study focusing on the ligninolytic fungus Rigidoporus sp. FMD21 proposed a different degradation mechanism for 2,3,7,8-TCDD. nih.govvu.nl In this pathway, the primary mode of attack is the cleavage of the diaryl ether bond, resulting in the formation of 3,4-dichlorophenol (B42033) as the main metabolite. nih.govvu.nl This fungus exhibited a high laccase activity, which was correlated with the degradation of 2,3,7,8-TCDD. vu.nl
The table below summarizes the key enzymes and identified intermediates in the fungal degradation of 2,3,7,8-TCDD, which may serve as a reference for the potential biodegradation of 1,2,4,7-TCDD.
| Fungal Species | Key Enzymes | Identified Intermediates of 2,3,7,8-TCDD Degradation |
| Penicillium sp. QI-1 | Not specified, likely intracellular enzymes | 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol, 2-Hydroxy-1,4-benzoquinone, 1,2,4-Trihydroxybenzene, β-Ketoadipic acid |
| Rigidoporus sp. FMD21 | Laccase, Manganese Peroxidase | 3,4-Dichlorophenol |
While the specific metabolic fate of 1,2,4,7-tetrachlorodibenzo-p-dioxin in fungal systems is yet to be fully elucidated, the enzymatic machinery possessed by various fungi, particularly white-rot species, suggests a potential for its biotransformation. The degradation pathways established for the highly studied 2,3,7,8-TCDD congener provide valuable insights into the possible intermediates and enzymatic reactions that could be involved in the breakdown of 1,2,4,7-TCDD. Further research is necessary to isolate and identify the specific metabolites and to characterize the enzymes and kinetics of 1,2,4,7-TCDD degradation.
Toxicity Equivalency Factors Tefs and the Assessment of 1,2,4,7 Tetrachlorodibenzo P Dioxin Within Dioxin Mixtures
Application of TEFs in Environmental Risk Assessment of Dioxin Mixtures
Calculation of Toxic Equivalency Quantity (TEQ)
The total toxic potency of a mixture of dioxin-like compounds is expressed as the Toxic Equivalency Quantity (TEQ). The TEQ is calculated by multiplying the concentration of each individual dioxin-like congener in a sample by its assigned TEF value and then summing the results.
Formula for TEQ Calculation:
TEQ = Σ (Concentration of Congener * TEF of Congener)
This calculation effectively converts the concentration of each congener into an equivalent concentration of TCDD, providing a single value that represents the total dioxin-like toxicity of the mixture. ornl.gov This TEQ value can then be used in risk assessments to compare against regulatory guidelines and standards. epa.gov
International Consensus on TEF Values (e.g., WHO-TEFs)
To ensure a harmonized approach to risk assessment and regulation of dioxins and dioxin-like compounds worldwide, international bodies have worked to establish consensus TEF values. The most widely adopted set of TEFs are those developed by the World Health Organization (WHO).
The WHO has convened several expert consultations since the 1990s to review the available scientific data and update the TEF values for PCDDs, PCDFs, and certain polychlorinated biphenyls (PCBs) that exhibit dioxin-like toxicity. umweltbundesamt.de These reviews have led to the publication of updated TEF lists, such as the WHO-2005 TEFs, which are widely used by regulatory agencies globally. In 2022, the WHO reevaluated the TEFs, employing a more quantitative and data-driven Bayesian meta-analysis approach to derive "Best-Estimate" TEFs.
The following tables present the WHO-2005 and the more recent WHO-2022 TEF values for dioxin-like compounds.
Table 1: WHO-2005 Toxicity Equivalency Factors (TEFs) for Dioxin-Like Compounds
| Compound | TEF Value |
| Polychlorinated Dibenzo-p-dioxins (PCDDs) | |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) | 1 |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 |
| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |
| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |
| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |
| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | 0.01 |
| 1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin (OCDD) | 0.0003 |
| Polychlorinated Dibenzofurans (PCDFs) | |
| 2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF) | 0.1 |
| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 |
| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) (PeCDF) | 0.3 |
| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |
| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |
| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.1 |
| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |
| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.01 |
| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.01 |
| 1,2,3,4,6,7,8,9-Octachlorodibenzofuran (OCDF) | 0.0003 |
| "Dioxin-like" Polychlorinated Biphenyls (PCBs) | |
| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | 0.0001 |
| 3,4,4',5-Tetrachlorobiphenyl (PCB 81) | 0.0003 |
| 3,3',4,4',5-Pentachlorobiphenyl (B1202525) (PCB 126) | 0.1 |
| 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169) | 0.03 |
| 2,3,3',4,4'-Pentachlorobiphenyl (PCB 105) | 0.00003 |
| 2,3,4,4',5-Pentachlorobiphenyl (PCB 114) | 0.00003 |
| 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) | 0.00003 |
| 2',3,4,4',5-Pentachlorobiphenyl (PCB 123) | 0.00003 |
| 2,3,3',4,4',5-Hexachlorobiphenyl (PCB 156) | 0.00003 |
| 2,3,3',4,4',5'-Hexachlorobiphenyl (PCB 157) | 0.00003 |
| 2,3',4,4',5,5'-Hexachlorobiphenyl (PCB 167) | 0.00003 |
| 2,3,3',4,4',5,5'-Heptachlorobiphenyl (PCB 189) | 0.00003 |
Source: Van den Berg et al., 2006
Table 2: WHO-2022 Toxicity Equivalency Factors (TEFs) for Dioxin-Like Compounds
| Compound | TEF Value |
| Polychlorinated Dibenzo-p-dioxins (PCDDs) | |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 0.8 |
| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.04 |
| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.2 |
| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.04 |
| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | 0.004 |
| 1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin (OCDD) | 0.0002 |
| Polychlorinated Dibenzofurans (PCDFs) | |
| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.06 |
| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.02 |
| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |
| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |
| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.08 |
| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.2 |
| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.09 |
| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.003 |
| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.02 |
| 1,2,3,4,6,7,8,9-Octachlorodibenzofuran (OCDF) | 0.0002 |
| "Dioxin-like" Polychlorinated Biphenyls (PCBs) | |
| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | 0.0001 |
| 3,4,4',5-Tetrachlorobiphenyl (PCB 81) | 0.0003 |
| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | 0.09 |
| 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169) | 0.008 |
| 2,3,3',4,4'-Pentachlorobiphenyl (PCB 105) | 0.00003 |
| 2,3,4,4',5-Pentachlorobiphenyl (PCB 114) | 0.00003 |
| 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) | 0.00003 |
| 2',3,4,4',5-Pentachlorobiphenyl (PCB 123) | 0.00003 |
| 2,3,3',4,4',5-Hexachlorobiphenyl (PCB 156) | 0.00003 |
| 2,3,3',4,4',5'-Hexachlorobiphenyl (PCB 157) | 0.00003 |
| 2,3',4,4',5,5'-Hexachlorobiphenyl (PCB 167) | 0.00003 |
| 2,3,3',4,4',5,5'-Heptachlorobiphenyl (PCB 189) | 0.00003 |
Source: Hori et al., 2023, based on WHO 2022 re-evaluation
Challenges and Uncertainties in TEF Methodology for Individual Congeners, including 1,2,4,7-Tetrachlorodibenzo-P-dioxin
Despite its widespread use in risk assessment, the TEF methodology is subject to several challenges and inherent uncertainties. nih.gov These uncertainties are acknowledged by scientific bodies, and TEFs are generally considered to be order-of-magnitude estimates rather than precise values. cdc.govdioxin20xx.org The exclusion of congeners like this compound is a direct consequence of the strict criteria established to manage these uncertainties and limit the TEF framework to the most potent and well-understood compounds. nih.gov
Key challenges and uncertainties include:
Species-Specific Differences: The toxic potency of dioxin congeners can vary significantly between different animal species. wikipedia.org For example, a study comparing two rat strains found substantial differences in their sensitivity to various 2,3,7,8-substituted congeners, which complicates the extrapolation of TEF values to humans. nih.gov Furthermore, some studies have noted that PCDDs are less potent in human cell models compared to the rodent models from which many TEF values are derived. nih.gov
Database and Model Uncertainties: TEF values are derived from a database of individual Relative Potency (REP) studies. who.int The underlying data can be heterogeneous, and the TEFs themselves are consensus estimates derived from expert scientific judgment. ornl.gov The WHO has periodically re-evaluated TEFs as new data become available, with the most recent re-evaluation in 2022 employing a Bayesian meta-regression approach to derive "Best-Estimate" TEFs, aiming to provide a more quantitative assessment of uncertainty. nih.govnih.gov However, even these advanced statistical methods rely on the quality and breadth of the available toxicological data.
Differences in Dose-Response Curves: A core assumption of the TEF approach is that the dose-response curves for different congeners have similar shapes. nih.gov If the potencies of various congeners change differently with the dose level, the concept of a single TEF value becomes less reliable.
These uncertainties underscore why the application of the TEF methodology is strictly limited to congeners that meet all the criteria for dioxin-like activity, most notably the 2,3,7,8-substitution pattern. nih.gov For an individual congener like this compound, the primary challenge is not the uncertainty of its TEF value, but the fact that it does not meet the fundamental structural requirements to be included in the TEF framework in the first place.
Table of Chemical Compounds
Degradation and Remediation Strategies for Tetrachlorodibenzo P Dioxins, Applicable to Environmental Contamination by 1,2,4,7 Tetrachlorodibenzo P Dioxin
Biological Remediation Technologies
Bioremediation is considered a cost-effective and environmentally friendly alternative to physical and chemical treatment methods for dioxin-contaminated sites. frontiersin.orgmdpi.com This approach utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. mdpi.com The primary mechanisms involve the anaerobic and aerobic decomposition of dioxins by microbial metabolism. mdpi.com
The use of native microbial communities from contaminated sites is a promising approach, as these microorganisms may have adapted to the presence of dioxins. frontiersin.orgmdpi.com Studies have shown that indigenous microbial consortia can be stimulated to degrade TCDDs. For instance, bacterial communities enriched from soil heavily contaminated with herbicides and dioxins from Bien Hoa airbase in Vietnam demonstrated significant degradation of 2,3,7,8-TCDD. frontiersin.org In laboratory settings, these cultures, grown in a medium with dimethyl sulfoxide (B87167) (DMSO) as the primary carbon source, degraded approximately 95% of the 2,3,7,8-TCDD within 60 days. frontiersin.org The success of this approach often depends on the pre-adaptation of the microbial communities to starvation conditions regarding carbon and energy sources, which may stimulate the degradation of persistent compounds like TCDD. frontiersin.org
Bioaugmentation involves the introduction of specific, highly efficient microbial strains or consortia to a contaminated environment to enhance the degradation of target pollutants. frontiersin.orgmdpi.com This technique is particularly useful when the indigenous microbial population lacks the necessary degradative capabilities.
Several bacterial strains have been identified for their dioxin-degrading potential, including Sphingomonas wittichii RW1, which can degrade a variety of dioxin congeners. frontiersin.orgnih.govnih.gov Another example is the endophytic bacterium Burkholderia cenocepacia 869T2, isolated from vetiver grass roots, which showed a remarkable ability to degrade nearly 95% of 2,3,7,8-TCDD in vitro within one week of aerobic incubation. mdpi.com
A combined approach using palladized iron nanoparticles for initial reductive dechlorination followed by bioaugmentation with Sphingomonas wittichii RW1 for oxidative biomineralization has been successfully demonstrated for 2,3,7,8-TCDD. nih.gov This highlights the potential of integrated hybrid methods.
Biostimulation aims to enhance the activity of indigenous dioxin-degrading microorganisms by adding nutrients, electron donors, or other stimulating agents. mdpi.comnih.gov Research on sediment microcosms from various dioxin-contaminated sites demonstrated that dechlorination of 1,2,3,4-TCDD could be stimulated by adding electron donors and halogenated priming compounds. nih.gov The addition of 1,2,3,4-tetrachlorobenzene (B165215) (TeCB) as a co-amendment was shown to enrich for Dehalococcoides-like bacteria, which are known for their dehalogenating capabilities. nih.govoup.com This suggests that biostimulation can be a powerful tool to enhance the natural attenuation of TCDDs in contaminated sediments. oup.com The dechlorination pathway for 1,2,3,4-TCDD in these stimulated microcosms primarily proceeded through the formation of 1,3-dichlorodibenzo-p-dioxin. nih.gov
Fungi, particularly white-rot and brown-rot fungi, have shown significant potential for degrading a wide range of persistent organic pollutants, including dioxins. nih.govvu.nl These fungi secrete powerful extracellular enzymes, such as laccases and peroxidases, that have broad substrate specificity. vu.nlvu.nl
The white-rot fungus Phanerochaete sordida has been shown to degrade a mixture of 2,3,7,8-substituted TCDDs to octachlorodibenzo-p-dioxins by approximately 40% to 76%. asm.org Another white-rot fungus, Rigidoporus sp. FMD21, degraded 77.4% of 2,3,7,8-TCDD within 36 days using its crude extracellular enzyme extract, which mainly consisted of laccase. vu.nl The degradation half-life for 2,3,7,8-TCDD by this fungus was determined to be 6.2 days. vu.nl The brown-rot fungus Aspergillus aculeatus was also found to be effective, removing up to 21% of 1,2,3,4-TCDD after a 30-day incubation period. nih.gov
A study on Penicillium sp. QI-1, isolated from activated sludge, demonstrated an 87.9% degradation of 2,3,7,8-TCDD within 6 days under optimal conditions (31°C and pH 7.4). nih.gov The degradation followed first-order kinetics with a half-life of 5.21 days. nih.gov The proposed degradation pathway involved the formation of intermediates such as 4,5-Dichloro-1,2-benzoquinone and 4,5-Dichlorocatechol. nih.gov
| Fungal Species | TCDD Isomer | Degradation Efficiency | Incubation Time | Key Enzymes/Metabolites |
|---|---|---|---|---|
| Penicillium sp. QI-1 | 2,3,7,8-TCDD | 87.9% | 6 days | 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol |
| Aspergillus aculeatus (brown-rot) | 1,2,3,4-TCDD | 21% | 30 days | Not specified |
| Rigidoporus sp. FMD21 (white-rot) | 2,3,7,8-TCDD | 77.4% | 36 days | Laccase, 3,4-dichlorophenol (B42033) |
| Phanerochaete sordida (white-rot) | 2,3,7,8-TCDD | Approx. 40% | Not specified | 4,5-dichlorocatechol |
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com Several AOPs, including photolysis and photocatalysis, have been investigated for the destruction of TCDDs. nih.gov
Photolysis involves the degradation of compounds by light, while photocatalysis uses a semiconductor catalyst, typically titanium dioxide (TiO2), to accelerate the degradation process under UV or solar irradiation. nih.govcornell.edu
Direct photolysis of TCDDs has been studied, with experiments on 2,3,7,8-TCDD, 1,3,6,8-TCDD, and 1,2,3,4-TCDD under xenon lamp irradiation confirming their degradation. cornell.edu The principal photolytic pathway for 2,3,7,8-TCDD involves the cleavage of carbon-oxygen bonds rather than carbon-chlorine bonds. acs.org
Photocatalysis using TiO2 has shown great promise. Studies have demonstrated that TCDDs can be successfully degraded on TiO2 films under UV or solar light. researchgate.net The degradation rate of TCDDs in photocatalytic processes generally decreases as the number of chlorine atoms increases. researchgate.netnih.gov For instance, the half-lives for the photocatalytic degradation of monochlorodibenzo-p-dioxin (MCDD) and TCDD on TiO2 were 0.38 hours and 0.71 hours, respectively. researchgate.net In another study, the reaction rate constant for 2,3,7,8-TCDD in a UV/TiO2 system was 0.3256 h⁻¹. nih.gov
The combination of different AOPs can lead to synergistic effects. Systems like UV/Ozone (O3) and UV/Hydrogen Peroxide (H2O2) are effective in generating hydroxyl radicals for the degradation of organic pollutants. mdpi.com A UV/O3 combined treatment was successfully used to degrade highly concentrated dioxins from incinerator washwater. osti.gov The integration of TiO2 with UV, O3, and H2O2 (TiO2/UV/O3/H2O2) has been shown to be an optimal process for the degradation of various volatile organic compounds, suggesting its potential applicability for TCDDs. mostwiedzy.plresearchgate.net
The use of silver-doped titanium oxide catalysts (AgTi and AgTiY) has also been explored for the photodegradation of 2,3,7,8-TCDD. mdpi.com Under UV irradiation at 302 nm, these catalysts achieved 98-99% degradation after five hours, with the primary degradation product being the less toxic 2,3,7-trichlorodibenzo-p-dioxin. mdpi.com
| System | TCDD Isomer | Degradation Rate/Efficiency | Conditions |
|---|---|---|---|
| UV/TiO₂ | 2,3,7,8-TCDD | Rate constant: 0.3256 h⁻¹ | 365 nm UV irradiation |
| UV/TiO₂ | TCDD (general) | Half-life: 0.71 h | UV (λ > 300 nm) |
| UV/AgTiY | 2,3,7,8-TCDD | 98-99% after 5 hours | 302 nm UV irradiation |
| UV/O₃ | Dioxins (general) | Effective for high concentrations | Incinerator washwater |
Fenton-based Oxidation
Fenton-based oxidation is an advanced oxidation process (AOP) that utilizes Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and an iron catalyst, to generate highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents capable of degrading a wide range of organic pollutants, including TCDDs.
The fundamental chemistry of the Fenton reaction involves the decomposition of hydrogen peroxide catalyzed by ferrous iron (Fe²⁺) to produce hydroxyl radicals. The reaction can be summarized as follows:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The generated hydroxyl radicals can then attack the aromatic structure of 1,2,4,7-tetrachlorodibenzo-p-dioxin, leading to the cleavage of the ether bonds and dechlorination, ultimately resulting in the formation of less toxic or non-toxic byproducts.
Research has demonstrated the efficacy of Fenton-like processes for the degradation of polychlorinated dibenzo-p-dioxins (PCDDs). One study developed an AOP using steel dust, a byproduct of the steel industry, as a heterogeneous catalyst for a Fenton-like oxidation to degrade PCDDs. nih.gov The study reported that after 3 hours of oxidation, approximately 97% of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (a TCDD isomer) was removed. nih.gov When treating a mixture of PCDDs, the process achieved about 88% removal. nih.gov These findings suggest that steel dust could be a viable catalyst for the remediation of water contaminated with PCDDs. nih.gov
However, it is important to note that the Fenton oxidation of chlorinated phenols, which are precursors to dioxins, can sometimes lead to the formation of PCDDs and polychlorinated dibenzofurans (PCDFs). nih.gov The dose of iron used in the process significantly influences the formation of these toxic byproducts. nih.gov
| Parameter | Finding |
| Catalyst | Steel Dust (heterogeneous Fenton-like) |
| Target Pollutant | 1,2,3,4-Tetrachlorodibenzo-p-dioxin |
| Removal Efficiency | ~97% after 3 hours |
| Target Pollutant | PCDD Mixture |
| Removal Efficiency | ~88% |
Supercritical Water Oxidation
Supercritical water oxidation (SCWO) is a high-temperature and high-pressure process that uses the unique properties of water above its critical point (374 °C and 22.1 MPa) to destroy hazardous organic wastes. core.ac.ukwikipedia.org In its supercritical state, water acts as a non-polar solvent, making organic compounds and oxidizing agents like oxygen highly soluble, which facilitates rapid and complete oxidation. wikipedia.org
The SCWO process has been recognized as a promising technology for the complete destruction of recalcitrant organic compounds, including dioxins, in a matter of minutes. scientific.netepa.gov The primary products of the oxidation of hydrocarbons are carbon dioxide and water. epa.gov Halogens, such as the chlorine atoms in this compound, are converted into their corresponding mineral acids, like hydrochloric acid (HCl). epa.gov
Studies have shown high destruction efficiencies for PCDDs and PCDFs using SCWO. In one study, waste incinerator fly ash, sewage sludge, and contaminated industrial soil containing dioxins and furans were treated with SCWO in the presence of hydrogen peroxide. core.ac.uknih.govtandfonline.com At 450 °C and 33.5 MPa with 11.25 vol% hydrogen peroxide, the destruction efficiencies for individual PCDD/PCDF isomers ranged from 90% to 99%. core.ac.uknih.govtandfonline.com Another study reported destruction efficiencies for dioxins between 99.794% and 99.999% in a continuous flow reactor at temperatures between 560 and 600 °C and pressures of 23.5 MPa. tandfonline.com
| Parameter | Condition 1 | Condition 2 |
| Temperature | 450 °C | 560-600 °C |
| Pressure | 33.5 MPa | 23.5 MPa |
| Oxidant | Hydrogen Peroxide (11.25 vol%) | Not specified |
| Destruction Efficiency | 90-99% for PCDD/PCDF isomers | 99.794-99.999% for dioxins |
Sonolysis
Sonolysis, or sonochemistry, is a process that uses high-frequency ultrasound to induce chemical reactions in a liquid medium. The mechanism involves acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the thermal decomposition of compounds and the formation of reactive species like hydroxyl radicals from the dissociation of water molecules.
Research has demonstrated that sonolysis can effectively degrade 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), a highly toxic TCDD isomer. In one study, an initial concentration of 20 ng/L of 2,3,7,8-TCDD in an aqueous solution was completely degraded within 60 minutes of sonication at a frequency of 20 kHz and a power of 150 W. nih.gov The degradation efficiency was found to be strongly influenced by the ultrasonic power and the reaction temperature. nih.gov The study also explored a combined system of ultrasound with Fe(III) and UV irradiation, which further enhanced the degradation of 2,3,7,8-TCDD through the generation of additional hydroxyl radicals via Fenton, Fenton-like, and photo-Fenton reactions. nih.gov
| Parameter | Value |
| Target Pollutant | 2,3,7,8-Tetrachlorodibenzo-p-dioxin |
| Initial Concentration | 20 ng/L |
| Treatment Time | 60 minutes |
| Ultrasonic Frequency | 20 kHz |
| Ultrasonic Power | 150 W |
| Degradation Efficiency | 100% |
Thermal Treatment Methods
Thermal treatment methods involve the use of high temperatures to destroy or detoxify hazardous wastes. For persistent organic pollutants like this compound, these methods offer a high degree of destruction.
Molten salt oxidation (MSO) is a flameless thermal process that destroys organic materials while retaining inorganic and hazardous components in a molten salt bath, typically composed of sodium carbonate. wikipedia.org The process operates at temperatures around 900°C and offers several advantages, including acting as a catalyst for oxidation, neutralizing and retaining acid gases, and ensuring complete reaction of the waste. osti.gov
MSO has been shown to be effective for treating organic hazardous waste with high salt content. nih.gov In one study, the oxidation efficiency increased from 91.1% to 98.3% as the temperature of the molten carbonates was raised from 600 °C to 750 °C. nih.gov A key advantage of MSO is the high retention efficiency of chlorine (over 99.9%) and low emissions of dioxins. nih.gov The process is considered a promising alternative for the disposal of organic hazardous wastes containing high salt concentrations. nih.gov
| Parameter | Condition 1 | Condition 2 |
| Temperature | 600 °C | 750 °C |
| Oxidation Efficiency | 91.1% | 98.3% |
| Chlorine Retention | >99.9% | >99.9% |
Catalytic destruction, often employed in conjunction with filtration systems in incinerators, utilizes a catalyst to promote the decomposition of dioxins and furans at lower temperatures than direct thermal incineration. shell.comnih.gov This technology can achieve very high destruction efficiencies, often exceeding 99.9%. shell.com
Catalytic filter systems are a notable application of this technology, where a catalyst is embedded within the filter material. tri-mer.com These systems can effectively destroy gaseous PCDDs and PCDFs, offering an advantage over activated carbon injection systems which merely transfer the pollutants from the gas phase to the solid phase (fly ash). nih.gov The destruction efficiency of catalytic filters for dioxins and furans is reported to be between 97% and 99%. tri-mer.com The process is typically effective at temperatures up to 500°F, especially when constituents that can facilitate dioxin re-formation, such as chlorine, have been removed upstream. tri-mer.com
| Technology | Destruction Efficiency |
| Shell Dioxin Destruction System (SDDS) | >99.9% for dioxins and furans |
| UltraCat Catalytic Filter System | 97-99% for dioxins and furans |
Chemical Dechlorination Processes
Chemical dechlorination involves the removal of chlorine atoms from a molecule, which in the case of TCDDs, significantly reduces their toxicity. This can be achieved through various chemical and biological processes.
Microbial reductive dechlorination is a promising bioremediation strategy. Studies have shown that native organohalide-respiring bacteria in sediments can dechlorinate PCDDs. rutgers.edu For instance, research on sediments from the Passaic River, NJ, demonstrated the progressive dechlorination of 2,3,7,8-TCDD by a dichlorobenzene-enriched culture. rutgers.edu The study also observed that 1,2,3,4-TCDD was dechlorinated more rapidly than other amended congeners. rutgers.edu
Reductive Dechlorination with Zero-Valent Metals
Reductive dechlorination is a chemical process that involves the transfer of electrons from a donor material to the chlorinated organic compound, in this case, a TCDD. This reaction removes chlorine atoms from the dioxin molecule, replacing them with hydrogen atoms. The result is a less chlorinated and, consequently, less toxic compound. Zero-valent metals (ZVMs), which are metals in their elemental state with an oxidation state of zero, are effective electron donors for this process. Due to their high reactivity and large surface area, nanoscale ZVMs are often employed to enhance the rate of dechlorination.
Zero-Valent Zinc (ZVZ):
Research has demonstrated that zero-valent zinc, particularly in its nanoscale form (nZVZ), is a highly effective agent for the reductive dechlorination of polychlorinated dibenzo-p-dioxins (PCDDs). Studies on 1,2,3,4-TCDD have shown that ZVZ can facilitate a stepwise and complete dechlorination down to the non-chlorinated dibenzo-p-dioxin (B167043) (DD). researchwithrutgers.com The reaction proceeds through various trichloro-, dichloro-, and monochloro- intermediates. researchwithrutgers.com
The degradation rate is influenced by the degree of chlorination, with more highly chlorinated dioxins degrading more rapidly. researchwithrutgers.com For instance, the half-life of 1,2,3,4-TCDD in the presence of ZVZ has been observed to be as short as 0.56 hours, while its less chlorinated daughter products exhibit longer half-lives. researchwithrutgers.com One study on the degradation of octachlorodibenzo-p-dioxin (B131699) (OCDD) using nZVZ identified this compound as one of the dechlorination products, indicating that this method is directly applicable to the transformation of this specific isomer. nih.gov
The proposed pathway for the dechlorination of a TCDD, such as the 1,2,3,4-isomer, by ZVZ involves the initial removal of a chlorine atom to form trichlorodibenzo-p-dioxins (TrCDDs), which are then further dechlorinated. One of the primary pathways for 1,2,3,4-TCDD degradation proceeds via the formation of 1,2,4-TrCDD. researchwithrutgers.com
Interactive Data Table: Dechlorination of 1,2,3,4-TCDD with Zero-Valent Zinc
| Compound | Half-life (hours) |
| 1,2,3,4-Tetrachlorodibenzo-p-dioxin | 0.56 |
| 1,2,3-Trichlorodibenzo-p-dioxin | 2.62 |
| 1,2,4-Trichlorodibenzo-p-dioxin | 5.71 |
| 1,2-Dichlorodibenzo-p-dioxin | 24.93 |
| 1,3-Dichlorodibenzo-p-dioxin | 41.53 |
| 1,4-Dichlorodibenzo-p-dioxin | 93.67 |
| 2,3-Dichlorodibenzo-p-dioxin | 169.06 |
| Data sourced from a study on the kinetics of reductive dechlorination of 1,2,3,4-TCDD in the presence of zero-valent zinc under aqueous conditions. researchwithrutgers.com |
Zero-Valent Iron (ZVI):
Zero-valent iron, particularly as nanoparticles (nZVI), is another widely studied ZVM for the remediation of various organic pollutants, including chlorinated compounds. nih.gov While ZVI is a proven technology for treating contaminants like trichloroethylene, its reaction rates with dioxins can be slower compared to ZVZ. nih.gov The mechanism is similar, involving the corrosion of iron in an anaerobic environment, which releases electrons that can reduce the chlorinated dioxin molecules. The effectiveness of ZVI can be enhanced through various modifications, such as sulfidation, which can improve its reactivity and longevity. nih.gov
Dechlorination using Metal Oxides and Hydroxides
Metal oxides, particularly semiconductor materials, can be used to degrade TCDDs through a process known as photocatalysis. This method typically involves the use of a metal oxide catalyst that, when exposed to a light source (often ultraviolet light), generates highly reactive oxygen species (ROS). These ROS, such as hydroxyl radicals, are powerful oxidizing agents that can break down the stable structure of dioxin molecules.
Titanium Dioxide (TiO₂):
Titanium dioxide is a widely researched photocatalyst for the degradation of persistent organic pollutants. mdpi.com Studies focusing on 2,3,7,8-TCDD have demonstrated the efficacy of TiO₂ in breaking down this highly toxic isomer. mdpi.com When irradiated with UV light, TiO₂ promotes the formation of electron-hole pairs, which then react with water and oxygen to produce ROS that attack the TCDD molecule, leading to its dechlorination and eventual mineralization into less harmful substances like CO₂ and inorganic acids. mdpi.com
The efficiency of TiO₂ photocatalysis can be significantly improved by doping it with noble metals, such as silver (Ag), and supporting it on materials like zeolites. mdpi.com In one study, a silver-titanium doped zeolite catalyst (AgTiY) under UV irradiation at 302 nm achieved a 91% degradation of 2,3,7,8-TCDD within 60 minutes, and up to 99% after five hours. mdpi.com The primary degradation product identified was 2,3,7-trichlorodibenzo-p-dioxin, a less chlorinated and less toxic congener. mdpi.com
Interactive Data Table: Photocatalytic Degradation of 2,3,7,8-TCDD
| Catalyst | Irradiation Wavelength (nm) | Time (hours) | Degradation Efficiency (%) |
| TiO₂ | 300-400 | 4 | 99 |
| TiO₂ | 300-400 | 15 | 85 |
| TiO₂ | 300-400 | 24 | 70 |
| Silver Titanium Doped Zeolite (AgTiY) | 302 | 1 | 91 |
| Silver Titanium Doped Zeolite (AgTiY) | 302 | 5 | 98-99 |
| Data compiled from studies on the photocatalytic degradation of 2,3,7,8-TCDD. mdpi.com |
Role of Metal Hydroxides:
In wastewater treatment, metal hydroxides such as calcium hydroxide (B78521) or iron (III) hydroxide are used in a process called hydroxide precipitation. appliedmechtech.comresearchgate.net By adjusting the pH, dissolved metal pollutants are converted into insoluble metal hydroxide precipitates. While this is primarily for metal removal, the principle of using hydroxides to alter chemical conditions and facilitate the removal of pollutants is a key aspect of environmental remediation. appliedmechtech.com In the context of dioxin remediation, this can be part of a multi-step treatment train. longdom.org
Research Gaps and Future Directions in the Study of 1,2,4,7 Tetrachlorodibenzo P Dioxin
Elucidation of Unique Environmental Fates of Specific Isomers
A primary research gap is the detailed understanding of how individual TCDD isomers, apart from the well-studied 2,3,7,8-TCDD, behave in the environment. The environmental fate of a specific isomer is governed by its unique physicochemical properties, which dictate its transport, partitioning, and degradation.
While general properties of PCDDs are known—such as high hydrophobicity, strong attachment to organic matter, and slow biodegradation—subtle differences between isomers can lead to distinct environmental distribution patterns. For instance, photolysis, or breakdown by sunlight, is a more rapid degradation process for dioxins on surfaces, but its rate can vary between congeners. For dioxins buried in soil or sediment, the half-life can extend from 25 to 100 years, with degradation occurring primarily through microbial action.
Studies on nontoxic isomers such as 1,2,7,8-TCDD and 1,4,7,8-TCDD have been conducted to serve as surrogates for the more toxic 2,3,7,8-TCDD. nih.gov Research on these congeners in soil-water systems revealed a high affinity for sorption to soils, with a strong correlation to the soil's organic matter content. nih.gov Experiments showed that these TCDD isomers were more tightly bound in soil with high organic matter. nih.gov Furthermore, their movement through soil columns indicated a rate-limited sorption process, suggesting that transport models must account for such kinetic effects. nih.gov The majority of these TCDDs were found adsorbed in the top 1-5 cm of the soil, though some evidence suggested the possibility of transport facilitated by colloids. nih.gov
Future research must expand upon these findings to include a wider array of isomers like 1,2,4,7-TCDD. Key areas for investigation include:
Differential Photodegradation Rates: Quantifying the photodegradation half-lives of individual isomers under various environmental conditions.
Sorption/Desorption Kinetics: Characterizing the binding mechanisms and kinetics of specific isomers to different soil and sediment types.
Bioavailability: Investigating how the specific structure of an isomer affects its uptake by plants and microorganisms.
Transport Mechanisms: Further exploring the role of colloidal and particle-facilitated transport for different isomers in both aquatic and terrestrial systems.
Table 1: Physicochemical Properties and Soil Partitioning of TCDD Isomers This table contains interactive elements. Click on headers to sort.
| Property | 2,3,7,8-TCDD Value | 1,2,7,8-TCDD / 1,4,7,8-TCDD Observation | Research Gap for 1,2,4,7-TCDD | Source |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 322 | Identical to 2,3,7,8-TCDD | N/A | ca.gov |
| Water Solubility | Very Low | Assumed to be very low | Specific value needed | nih.gov |
| Log Kow (Octanol-Water Partition Coefficient) | ~6.8 | High, indicating strong lipophilicity | Specific value needed to predict bioaccumulation | ca.gov |
| Sorption to Soil Organic Matter | High | High affinity, strongly correlated with organic matter content | Quantification of sorption coefficient (Koc) | nih.gov |
| Environmental Half-Life (subsurface) | 25-100 years | Expected to be long | Isomer-specific degradation rates (aerobic/anaerobic) |
Development of Novel Congener-Specific Analytical Techniques
Accurate assessment of environmental samples and biological tissues requires analytical methods capable of separating and quantifying individual dioxin congeners from a complex mixture. The gold standard for this is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), as outlined in methods like EPA 1613. nih.gov These techniques are highly sensitive and specific, allowing for the differentiation of 2,3,7,8-TCDD from the other 21 TCDD isomers. nih.gov
However, HRGC/HRMS is expensive, time-consuming, and requires highly specialized laboratories. nih.gov This limits the number of samples that can be analyzed, hindering large-scale environmental monitoring and rapid screening. Consequently, there is a pressing need for novel analytical techniques that are faster, more cost-effective, and field-deployable, without sacrificing congener specificity.
Future development should target:
Advanced Immunoassays: Creating highly specific monoclonal antibodies for isomers other than 2,3,7,8-TCDD. nih.gov While existing enzyme-linked immunosorbent assays (ELISAs) can screen for classes of dioxins, congener-specific versions for less-common isomers are needed. nih.gov
Biosensors: Expanding the use of technologies like surface plasmon resonance (SPR)-based biosensors for real-time, sensitive detection of specific congeners in environmental matrices. nih.gov
Novel Mass Spectrometry Approaches: Developing more accessible mass spectrometry techniques that can achieve the required specificity and sensitivity for congener analysis.
Internal Standards for Bioassays: A novel approach for improving the accuracy of screening bioassays involves using an inactive congener, such as 1,2,3,4-TCDD, as an internal recovery standard. dioxins.com This allows for the quantification of extraction efficiency without interfering with the toxicity measurement, a technique that could be adapted for other inactive isomers. dioxins.com
Enhanced Remediation Technologies for Mixed Dioxin Contamination
Remediation of dioxin-contaminated sites is notoriously difficult and costly. clu-in.org The persistent and hydrophobic nature of these compounds means they are tightly bound to soil and sediment, making them difficult to remove or destroy. While high-temperature incineration is considered a highly effective destruction method, it is energy-intensive and can face public opposition. clu-in.orgclu-in.org Other thermal methods like thermal desorption are also common. clu-in.org There is a clear need for more sustainable, cost-effective, and publicly acceptable remediation technologies that can treat mixed dioxin contamination.
Research is ongoing into a variety of alternative and enhanced technologies. Bioremediation and phytoremediation are attractive because they are less energy-intensive. clu-in.orgnih.gov Some approaches have shown significant promise in lab and pilot studies:
Aerobic Composting: Has achieved dioxin removal efficiencies of 65% to 85%. nih.gov
Phytoremediation: Utilizes plants like zucchini and cucumber, which can take up and degrade dioxins. nih.gov
Biosurfactants: Compounds like rhamnolipids can increase the bioavailability of dioxins, making them more accessible to degradation by microbes. nih.gov
Advanced Oxidation Processes (AOPs): These technologies use powerful hydroxyl radicals (•OH) to break down the chemical structure of dioxins. olympianwatertesting.com
Base-Catalyzed Decomposition (BCD): A chemical process that has shown promise in field tests for dechlorinating dioxins. clu-in.org
Future research must focus on optimizing these technologies for field conditions and mixed contaminations. Key goals include enhancing the efficiency and speed of bioremediation, scaling up AOPs for soil and sediment treatment, and developing integrated approaches that combine multiple technologies (e.g., biosurfactant washing followed by microbial degradation) for more complete and cost-effective site cleanup. clu-in.orgolympianwatertesting.com
Table 2: Overview of Dioxin Remediation Technologies This table contains interactive elements. Click on headers to sort.
| Technology | Principle | Status | Future Direction | Source |
|---|---|---|---|---|
| Incineration | High-temperature (>1200°C) thermal destruction | Established, effective | Improving energy efficiency, managing byproducts | clu-in.org |
| Thermal Desorption | Lower temperature vaporization of contaminants from soil | Commonly used | Optimizing for mixed waste, energy reduction | clu-in.org |
| Bioremediation | Use of microorganisms to degrade contaminants | Research/Bench-scale, some field application | Enhancing microbial strains, improving bioavailability | clu-in.orgnih.gov |
| Phytoremediation | Use of plants to uptake and degrade contaminants | Research/Promising | Identifying hyper-accumulating species, field-scale validation | nih.gov |
| Advanced Oxidation (AOPs) | Generation of highly reactive radicals to destroy molecules | Innovative, developing | Scaling up for soil/sediment, combining with other treatments | olympianwatertesting.com |
| Activated Carbon | Adsorption of contaminants to reduce bioavailability | Promising | Long-term stability and effectiveness studies | clu-in.org |
Refinement of Predictive Models for Environmental Behavior of Individual Tetrachlorodibenzo-P-dioxin Congeners
Predictive environmental models, such as the CalTOX model, are essential tools for risk assessment. ca.gov They use a chemical's physicochemical properties and intermedia-transfer factors (ITFs) to simulate its movement and distribution across different environmental compartments like air, water, soil, and biota. ca.gov A major limitation of current modeling efforts is the lack of specific input data for the majority of TCDD congeners, including 1,2,4,7-TCDD. Models often rely on data for 2,3,7,8-TCDD as a surrogate for all other isomers, which can lead to inaccurate predictions. ca.gov
For example, experimental work with nontoxic TCDD isomers has shown that their transport in soil can be governed by rate-limited, kinetic sorption processes. nih.gov Standard equilibrium-based models would fail to capture this behavior accurately. Similarly, toxicokinetic models that predict the elimination of dioxins from the body have been shown to underpredict elimination rates at lower, environmentally relevant concentrations, indicating that the underlying assumptions need refinement. nih.gov
To improve the accuracy of these vital predictive tools, future research must focus on:
Generating Isomer-Specific Data: Systematically measuring key physicochemical parameters for individual congeners. This includes water solubility, vapor pressure, and partition coefficients (e.g., Kow, Koc). ca.gov
Improving Model Algorithms: Incorporating more complex processes like non-equilibrium sorption kinetics and colloid-facilitated transport into environmental fate models. nih.gov
Validating Models with Field Data: Comparing model predictions against actual measurements of congener concentrations in various environmental media from contaminated sites.
Developing Congener-Specific Toxicokinetic Models: Creating models that account for the unique absorption, distribution, metabolism, and excretion (ADME) profiles of individual congeners to better predict internal dose and biological effects.
By systematically addressing these research gaps, the scientific community can develop a more comprehensive and accurate understanding of the risks posed by the entire family of TCDD congeners, leading to more effective and targeted strategies for protecting human and environmental health.
Q & A
Q. What analytical methodologies are recommended for detecting 1,2,4,7-TCDD in environmental samples?
Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for detecting chlorinated dioxins, including 1,2,4,7-TCDD. EPA Method 613 outlines specific protocols for sample extraction, cleanup (e.g., using silica gel or Florisil columns), and quantification, with detection limits as low as 0.1 pg/g in soil or sediment matrices . Isotope dilution techniques with -labeled internal standards improve accuracy by correcting for matrix effects .
Q. How does the toxicity of 1,2,4,7-TCDD compare to 2,3,7,8-TCDD?
1,2,4,7-TCDD is considered non-toxic or weakly toxic compared to 2,3,7,8-TCDD due to differences in chlorine substitution patterns. The latter binds strongly to the aryl hydrocarbon receptor (AhR), triggering downstream pathways like CYP1A1 induction and oxidative stress. In contrast, 1,2,4,7-TCDD lacks the lateral chlorine positions (2,3,7,8) critical for AhR activation, resulting in negligible biological activity .
Q. What are the primary sources of 1,2,4,7-TCDD in environmental systems?
This congener is not intentionally produced but arises as a byproduct during incomplete combustion (e.g., waste incineration) or chemical synthesis (e.g., pesticide manufacturing). Its environmental persistence is attributed to high lipophilicity () and resistance to hydrolysis or photolysis under typical conditions .
Advanced Research Questions
Q. How can researchers address contradictory data on the environmental mobility of 1,2,4,7-TCDD?
Discrepancies in soil-water partitioning coefficients () may arise from variations in organic carbon content, pH, or colloidal interactions. Experimental designs should standardize soil type (e.g., loam vs. clay) and use -labeled 1,2,4,7-TCDD to track sorption kinetics. Studies show its mobility increases in low-organic-carbon soils, with values ranging from to L/kg .
Q. What experimental models are suitable for studying non-toxic dioxins like 1,2,4,7-TCDD without confounding toxicity effects?
In vitro assays using AhR-null murine hepatocytes eliminate confounding AhR-mediated responses. For in vivo studies, 1,2,4,7-TCDD serves as a safe surrogate in transport experiments (e.g., soil column leaching) to mimic the behavior of toxic congeners like 2,3,7,8-TCDD. Dose-response studies in zebrafish embryos confirm its lack of teratogenicity at concentrations up to 100 nM .
Q. How do mixed exposures to 1,2,4,7-TCDD and heavy metals (e.g., mercury) alter toxicity risk assessments?
Co-exposure models reveal additive or synergistic effects on oxidative stress markers. For example, 1,2,4,7-TCDD combined with methylmercury (MeHg) increases lipid peroxidation in rat hepatocytes by 40% compared to MeHg alone. Researchers should employ factorial ANOVA designs to disentangle interaction effects and validate findings using metabolomic profiling .
Data Interpretation and Risk Assessment
Q. Why is 1,2,4,7-TCDD excluded from toxicity equivalence factor (TEF) frameworks?
The World Health Organization (WHO) assigns TEFs only to congeners with confirmed AhR agonism and toxic equivalency (TEQ) to 2,3,7,8-TCDD. Since 1,2,4,7-TCDD exhibits no AhR binding affinity in competitive assays (IC > 10,000 nM vs. 0.1 nM for 2,3,7,8-TCDD), it is omitted from TEQ calculations .
Q. How should researchers contextualize trace detections of 1,2,4,7-TCDD in human biomonitoring studies?
While detectable in serum (typical range: 0.01–0.1 pg/g lipid), its presence reflects background environmental exposure rather than bioaccumulation. Risk assessments prioritize 2,3,7,8-TCDD due to its higher toxicity; 1,2,4,7-TCDD contributes <1% to total dioxin TEQ in most populations .
Experimental Design Considerations
Q. What controls are critical when synthesizing 1,2,4,7-TCDD for laboratory use?
Include purity checks via nuclear magnetic resonance (NMR) and HRMS to confirm isomer specificity. Cross-contamination with 2,3,7,8-TCDD must be ruled out using certified reference materials (CRMs) from NIST or the EPA. Storage in amber vials under argon at −20°C prevents photodegradation .
Q. How can computational models improve structure-activity relationship (SAR) studies for dioxins?
Molecular docking simulations (e.g., AutoDock Vina) predict AhR binding affinities based on chlorine substitution patterns. For 1,2,4,7-TCDD, SAR models accurately forecast its low toxicity due to unfavorable steric interactions with AhR’s ligand-binding domain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
